Erap2-IN-1's Unique Uncompetitive Mechanism vs. Competitive Inhibitors
Erap2-IN-1 (compound 61) exhibits a unique uncompetitive inhibition mechanism, which is fundamentally different from the competitive mechanisms typical of many peptidomimetic ERAP2 inhibitors. Co-crystallization studies reveal that compound 61 binds near the catalytic center of ERAP2 at a distinct site, separate from the conventional active site targeted by competitive inhibitors [1]. This distinct binding mode is a critical differentiating factor for experimental design, as it implies inhibition is most effective when the enzyme-substrate complex is formed, offering a different kinetic profile that can be leveraged to dissect enzyme function.
| Evidence Dimension | Mechanism of Inhibition and Binding Site |
|---|---|
| Target Compound Data | Uncompetitive inhibitor; binds near the catalytic center at a distinct site from previously known peptidomimetic inhibitors |
| Comparator Or Baseline | Class-level baseline: Competitive inhibitors that typically bind at the active site |
| Quantified Difference | Qualitative difference in mechanism and binding location |
| Conditions | In vitro biochemical and X-ray crystallography studies on recombinant ERAP2 [1] |
Why This Matters
The uncompetitive mechanism allows for the inhibition of ERAP2 under conditions where substrate is present, providing a unique tool for studying enzyme kinetics and function that cannot be replicated by competitive inhibitors.
- [1] Arya, R., Maben, Z. J., Rane, D., Ali, A., & Stern, L. J. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ACS Chemical Biology, 17(7), 1856-1866. View Source
